4-Methoxynaphthalene-1,8-diol
CAS No.: 61836-39-3
Cat. No.: VC16001748
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61836-39-3 |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 4-methoxynaphthalene-1,8-diol |
| Standard InChI | InChI=1S/C11H10O3/c1-14-10-6-5-9(13)11-7(10)3-2-4-8(11)12/h2-6,12-13H,1H3 |
| Standard InChI Key | OKGGKXOMTQAJPV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C=CC=C(C2=C(C=C1)O)O |
Introduction
Chemical Identity and Structural Features
4-Methoxynaphthalene-1,8-diol belongs to the class of dihydroxynaphthalenes, distinguished by the addition of a methoxy group. Its systematic IUPAC name, 4-methoxynaphthalene-1,8-diol, reflects the substitution pattern on the naphthalene backbone. The molecular structure is defined by the SMILES notation COc1ccc(O)c2c(O)cccc12, which encodes the methoxy group at position 4 and hydroxyl groups at positions 1 and 8 . The InChIKey OKGGKXOMTQAJPV-UHFFFAOYSA-N provides a unique identifier for computational and database applications .
Comparative Analysis with Related Diols
To contextualize its properties, Table 1 contrasts key features of 4-Methoxynaphthalene-1,8-diol with the structurally simpler 1,4-Naphthalenediol :
| Property | 4-Methoxynaphthalene-1,8-diol | 1,4-Naphthalenediol |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₃ | C₁₀H₈O₂ |
| Molecular Weight (g/mol) | 190.198 | 160.169 |
| Functional Groups | 2 hydroxyl, 1 methoxy | 2 hydroxyl |
| SMILES | COc1ccc(O)c2c(O)cccc12 | Oc1ccc(O)c2ccccc12 |
The methoxy group introduces steric and electronic effects that alter solubility, reactivity, and intermolecular interactions compared to unsubstituted diols .
Physicochemical and Spectroscopic Properties
Experimental data specific to 4-Methoxynaphthalene-1,8-diol remain limited, but inferences can be drawn from related compounds:
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Solubility: The methoxy group enhances lipophilicity compared to purely hydroxylated naphthalenes, potentially improving organic solvent solubility .
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Acidity: The hydroxyl groups exhibit acidity influenced by resonance stabilization from the aromatic system, with pKa values likely ranging between 8–10 based on analogous diols .
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Spectroscopy: UV-vis absorption maxima are expected near 300–350 nm due to π→π* transitions in the conjugated naphthalene system. Fluorescence emission may occur in the visible range, as observed in 4-amino-1,8-naphthalimides .
Pharmacological and Functional Applications
β₂-Adrenergic Receptor Selectivity
Structural analogs of 4-Methoxynaphthalene-1,8-diol, such as (R,R)-4-methoxy-1-naphthylfenoterol, demonstrate high β₂-adrenergic receptor (β₂-AR) selectivity (Kᵢβ₂-AR = 0.28 µM, selectivity ratio β₁/β₂ = 573) . The methoxy group at position 4 enhances receptor binding affinity and functional efficacy, as evidenced by cAMP stimulation (EC₅₀ = 3.9 nM) and cardiomyocyte contractility (EC₅₀ = 16 nM) . These findings suggest that methoxy-substituted naphthalenes serve as critical pharmacophores in designing β₂-AR agonists for cardiovascular therapies .
Fluorescent Probes and Materials Science
4-Methoxynaphthalene-1,8-diol’s conjugated aromatic system positions it as a potential precursor for fluorescent dyes. Similar compounds, like 4-amino-1,8-naphthalimides, exhibit strong fluorescence and are utilized in bioimaging and optoelectronic devices . Functionalization of the hydroxyl groups could yield derivatives with tunable emission profiles for sensor applications .
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